N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide

Description

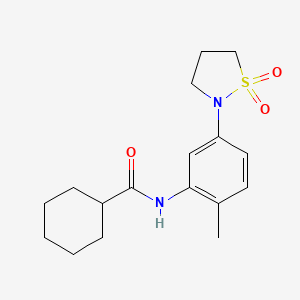

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core linked to a substituted phenyl group. The phenyl ring features a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-8-9-15(19-10-5-11-23(19,21)22)12-16(13)18-17(20)14-6-3-2-4-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMZNYRYUFYOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the isothiazolidine ring: This involves the reaction of a suitable precursor with sulfur dioxide to introduce the 1,1-dioxidoisothiazolidine moiety.

Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Formation of the cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide with structurally related compounds from the evidence:

Structural and Functional Insights:

Core Heterocycle Differences: The target compound lacks the isothiazolo[5,4-b]pyridine ring present in compounds 10o and 10m , which may reduce π-π stacking interactions but improve solubility due to the sulfone group.

Substituent Effects: 10o’s 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bond donors/acceptors, critical for kinase inhibition, whereas the target compound’s sulfone group may enhance stability against metabolic degradation . 10m’s 4-aminophenyl group provides a basic nitrogen, likely improving solubility and cation-π interactions in hydrophobic binding pockets . The chloro and hydroxyl groups in the compound suggest a role in halogen bonding or acidity-driven interactions, distinct from the sulfone’s electronic effects .

Synthesis and Yield: The lower yield of 10o (32%) compared to 10m (36%) may reflect steric or electronic challenges in coupling 4-hydroxy-3-methoxyphenyl boronic acid derivatives .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclohexanecarboxamide is an organic compound with significant potential in medicinal chemistry, particularly in oncology. Its unique structural features, including the isothiazolidine moiety and cyclohexanecarboxamide group, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isothiazolidine ring : This component is crucial for its interaction with biological targets.

- Cyclohexanecarboxamide group : This moiety enhances the compound's pharmacological properties.

The primary biological activity of this compound is attributed to its interaction with Cyclin-dependent kinase 2 (CDK2) . CDK2 is essential for cell cycle regulation, and its inhibition can lead to:

- Cell cycle arrest : Preventing cancer cells from proliferating.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Inhibition of CDK2 | Enzyme inhibition | Induces cell cycle arrest in cancer cells. | |

| Anticancer potential | Modulation of cell proliferation pathways | Promotes apoptosis in vitro. | |

| Antimicrobial properties | Interaction with bacterial enzymes | Exhibits activity against specific bacterial strains. |

Case Studies and Research Findings

Research has focused on the compound's potential in various therapeutic areas:

- Cancer Research : Studies have shown that this compound effectively inhibits CDK2, leading to reduced proliferation of various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer models.

- Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by disrupting their enzymatic functions.

- Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.